molecular formula C11H14N2 B11756748 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11756748
M. Wt: 174.24 g/mol
InChI Key: MLWAPNXAXFPBFG-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines as starting materials. The Sandmeyer reaction is often employed, which involves the reaction of these amines with various reagents to form the desired imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the but-3-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-but-3-ynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H14N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h1,9H,3-8H2

InChI Key

MLWAPNXAXFPBFG-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=CN2CCCCC2=N1

Origin of Product

United States

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